

Application Notes and Protocols for Hexadecanedioic Acid-d28 in Lipid Metabolism Studies

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Compound of Interest

Compound Name: *Hexadecanedioic acid-d28*

Cat. No.: *B15573880*

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Introduction

Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying fluxes in vivo. **Hexadecanedioic acid-d28** is a deuterated analog of the 16-carbon dicarboxylic acid, which is a product of ω -oxidation of palmitic acid. When introduced into a biological system, this tracer allows for the investigation of dicarboxylic acid metabolism, including its uptake, chain shortening via peroxisomal β -oxidation, and its contribution to downstream metabolic pools. These studies are crucial for understanding lipid metabolism in physiological and pathological states, such as inborn errors of metabolism, diabetes, and obesity.[1][2]

The primary metabolic fate of hexadecanedioic acid involves its activation to a CoA-ester, followed by progressive removal of two-carbon units (acetyl-CoA) through β -oxidation, primarily within peroxisomes.[1][2][3] The resulting shorter-chain dicarboxylic acids can then enter mitochondrial metabolism. By tracing the d28 label, researchers can follow the metabolic journey of this dicarboxylic acid.

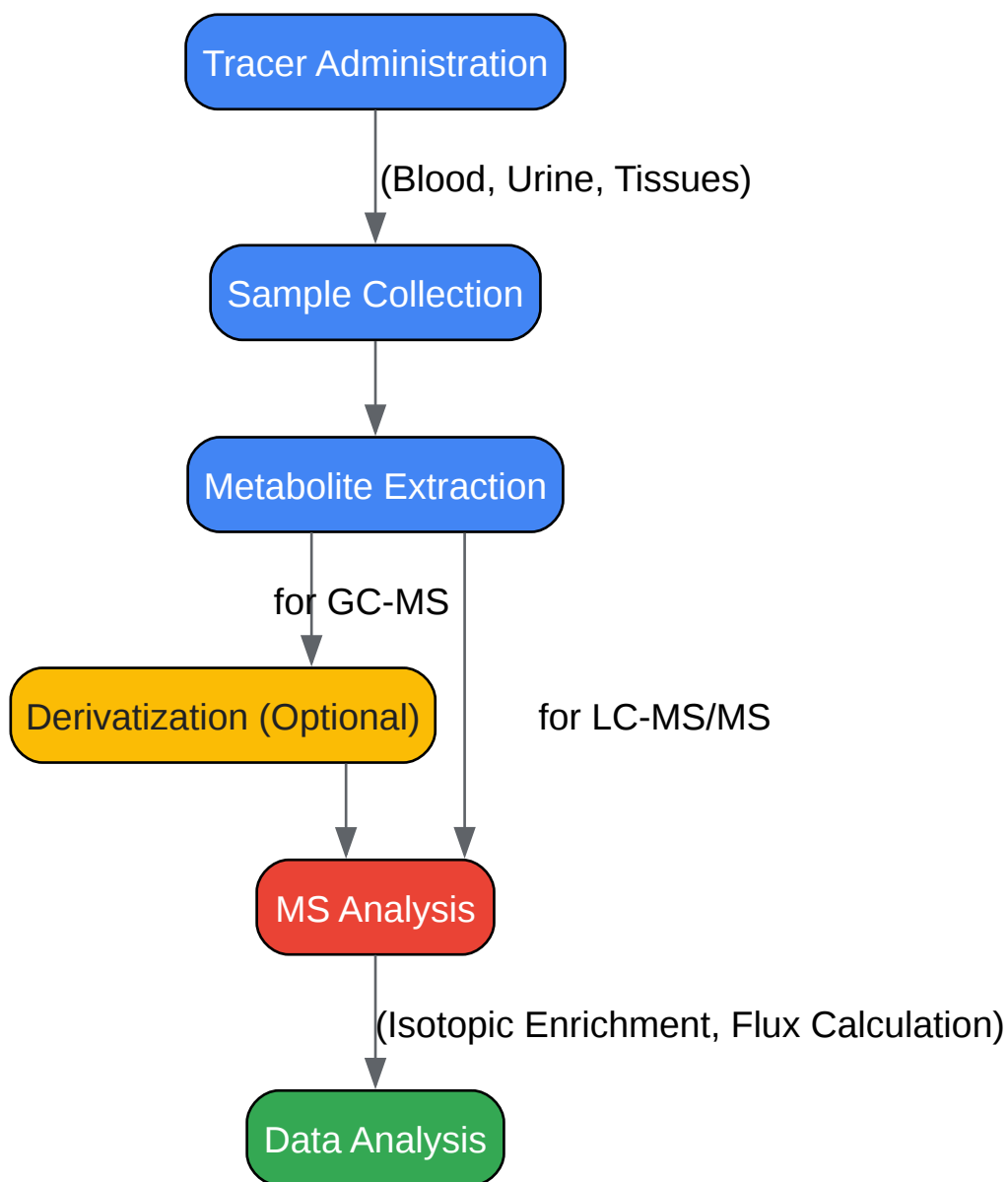
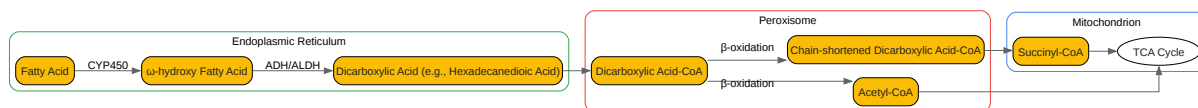
Principle of the Method

The use of **hexadecanedioic acid-d28** as a tracer relies on its chemical identity being virtually identical to its unlabeled counterpart, allowing it to be processed by the same enzymatic

machinery. However, its increased mass due to the 28 deuterium atoms makes it distinguishable by mass spectrometry. Following administration of the tracer, biological samples (e.g., plasma, urine, tissue homogenates) are collected over time. Lipids and metabolites are extracted, and the isotopic enrichment of the tracer and its downstream metabolites is quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[4][5]} This data allows for the calculation of metabolic flux rates and the relative importance of specific pathways.

Key Metabolic Pathway: ω -Oxidation and Dicarboxylic Acid Metabolism

The initial formation of dicarboxylic acids occurs via ω -oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. The resulting dicarboxylic acid, such as hexadecanedioic acid, is then transported to peroxisomes for β -oxidation.



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